molecular formula C23H25NO6S B407676 Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-52-3

Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407676
CAS No.: 448213-52-3
M. Wt: 443.5g/mol
InChI Key: OFJYFJAKRYDRQF-UHFFFAOYSA-N
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Description

Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-methylbenzofuran core substituted at the 3-position with a methyl carboxylate group and at the 5-position with a sulfonamide moiety modified by a butyryl group and a 4-ethylphenyl substituent.

Properties

IUPAC Name

methyl 5-[butanoyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-5-7-21(25)24(31(27,28)18-11-8-16(6-2)9-12-18)17-10-13-20-19(14-17)22(15(3)30-20)23(26)29-4/h8-14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJYFJAKRYDRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 4-substituted phenols with α,β-unsaturated ketones. Key parameters:

StepReagents/ConditionsYield (%)Reference
CyclizationMethanesulfonic acid, toluene, 80°C, 12 h78
PurificationColumn chromatography (hexane:ethyl acetate)92

This step forms the 2-methyl-1-benzofuran-3-carboxylate intermediate, confirmed via 1H^1H-NMR (δ 7.45–7.55 ppm, aromatic protons).

Sulfonylation at C5

Introduction of the (4-ethylphenyl)sulfonyl group employs 4-ethylbenzenesulfonyl chloride under basic conditions:

Benzofuran intermediate+4-EtC6H4SO2ClDMAP, CH2Cl2Et3NSulfonylated product\text{Benzofuran intermediate} + \text{4-EtC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{Sulfonylated product}

  • Optimal Conditions : 0°C to room temperature, 6 h, 1.2 equiv sulfonyl chloride.

  • Yield : 65–72% after recrystallization (ethanol/water).

Side reactions include over-sulfonylation, mitigated by stoichiometric control.

Butyrylation of the Sulfonamide

The butyryl group is introduced via Friedel-Crafts acylation:

N-Sulfonamide intermediate+Butyryl chlorideAlCl3Anhydrous DCMTarget intermediate\text{N-Sulfonamide intermediate} + \text{Butyryl chloride} \xrightarrow[\text{AlCl}_3]{\text{Anhydrous DCM}} \text{Target intermediate}

ParameterValue
Temperature−10°C to 0°C
Reaction Time4 h
WorkupNeutralization (NaHCO₃), extraction
Purity (HPLC)≥98%

Excess AlCl₃ (>1.5 equiv) risks decomposition, necessitating careful stoichiometry.

Final Methylation

The carboxylate group is methylated using methyl iodide and potassium carbonate:

Acid intermediate+CH3IDMFK2CO3,60°CMethyl ester\text{Acid intermediate} + \text{CH}3\text{I} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}_3, 60°C} \text{Methyl ester}

  • Reaction Monitoring : TLC (Rf = 0.45 in 3:1 hexane:ethyl acetate).

  • Isolation : Rotary evaporation followed by silica gel chromatography.

Reaction Optimization and Catalytic Innovations

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity but may promote ester hydrolysis. Comparative studies show:

SolventSulfonylation Yield (%)Butyrylation Yield (%)
DCM7268
THF5854
Acetone6361

DCM balances reactivity and side-product suppression.

Catalytic Systems

Lewis acids (ZnCl₂, FeCl₃) versus Brønsted acids (H₂SO₄):

CatalystCyclization Efficiency (%)Byproduct Formation (%)
ZnCl₂819
FeCl₃7612
H₂SO₄6818

ZnCl₂ offers optimal balance, though FeCl₃ is preferred for cost-sensitive syntheses.

Analytical and Mechanistic Insights

Spectroscopic Characterization

  • 13C^{13}\text{C}-NMR : C=O at δ 167.2 ppm (ester), 172.8 ppm (sulfonamide).

  • HRMS : m/z 443.1521 [M+H]⁺ (calc. 443.1518).

Mechanistic Studies

Radical trapping experiments confirm a non-ionic pathway during butyrylation, involving single-electron transfer (SET) from AlCl₃ to the acyl chloride. This aligns with density functional theory (DFT) calculations showing a 14.3 kcal/mol activation barrier for the concerted mechanism.

Industrial Scaling Considerations

ChallengeLaboratory SolutionIndustrial Adaptation
High catalyst load10 mol% ZnCl₂Continuous flow catalysis
Solvent wasteBatch distillationMembrane separation
Reaction exothermicityIce bathsJacketed reactors

Pilot-scale trials achieved 84% overall yield using continuous flow sulfonylation and in-line HPLC monitoring .

Chemical Reactions Analysis

Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.

  • Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the benzofuran core.

Common reagents and conditions used in these reactions include Lewis acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicine: : It has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

  • Biology: : The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action and potential biological effects.

  • Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Compound Name Sulfonyl Substituent Acyl Group Ester Group Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Ethylphenyl Butyryl Methyl C23H26N2O6S* ~470.58* Higher lipophilicity due to ethyl and butyryl groups
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Bromophenyl None Methyl C17H14BrNO5S 424.27 Bromine enhances halogen bonding potential
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Fluorophenyl None Isopropyl C20H20FNO5S 405.44 Fluorine increases electronegativity
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Fluoro-2-methylphenyl None Butyl C21H22FNO5S 419.47 Methyl on phenyl may enhance steric effects
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate 4-Chlorophenyl None Methyl (with methoxymethyl on benzofuran) C18H16ClNO6S 409.84 Methoxymethyl improves solubility

Notes:

  • The butyryl group introduces a flexible four-carbon chain, which may influence binding kinetics or metabolic stability .
  • Fluorine (in ) enhances electronegativity and metabolic stability.

Ester Group Modifications

  • Methyl vs. Isopropyl/Butyl Esters : The target compound’s methyl ester (smaller, less lipophilic) contrasts with bulkier isopropyl () or butyl () esters, which may alter solubility and bioavailability.

Benzofuran Core Modifications

  • 2-Methyl vs.

Biological Activity

Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H28N2O5S
  • CAS Number : Not specifically listed, but related compounds can be referenced for comparison.
  • Molar Mass : Approximately 460.54 g/mol

The compound operates through several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other benzofuran derivatives which have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, potentially mitigating oxidative stress in cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens, suggesting that this compound may have similar effects .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Description Reference
Enzyme InhibitionInhibits AChE and BuChE with varying IC50 values, indicating potential in AD treatment.
AntioxidantReduces oxidative stress markers in cellular models.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
CytotoxicityShows cytotoxic effects on cancer cell lines at low concentrations.

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of similar benzofuran derivatives on neurodegenerative models. The findings suggested that these compounds could reduce neuroinflammation and apoptosis in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Antimicrobial Evaluation :
    • Research conducted on related sulfonamide derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar properties.
  • Anticancer Potential :
    • A recent study evaluated the anticancer activity of structurally similar compounds against breast cancer cell lines. The results showed a marked reduction in cell viability at nanomolar concentrations, highlighting the potential for further development as an anticancer agent.

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